![molecular formula C9H6BrClN2O B1524321 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine CAS No. 915976-85-1](/img/structure/B1524321.png)
8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
Overview
Description
“8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” is a chemical compound with the molecular formula C9H6BrClN2O . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” consists of a 1,5-naphthyridine core with bromo, chloro, and methoxy substituents at the 8th, 7th, and 2nd positions, respectively .
Physical And Chemical Properties Analysis
The molecular weight of “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” is 273.52 . Other physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Anticancer Research
Naphthyridines, including derivatives like “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine”, have been studied for their potential anticancer properties. They can interact with various biological targets and may inhibit cancer cell growth or induce apoptosis in cancer cells .
Antiviral Activity
Compounds in the naphthyridine class have shown activity against viruses such as HIV. The specific substituents on “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” could be explored for their effects on viral replication or as part of combination therapies .
Antimicrobial Applications
The structural framework of naphthyridines has been associated with antimicrobial properties. Research could focus on the effectiveness of “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” against various bacterial strains and its potential use as an antibiotic .
Analgesic and Anti-inflammatory Uses
Naphthyridines have been reported to possess analgesic and anti-inflammatory activities. Studies could investigate how “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” modulates pain pathways or inflammatory responses .
Antioxidant Properties
The antioxidant potential of naphthyridines is another area of interest. Research could examine how “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” scavenges free radicals or protects cells from oxidative stress .
Chemical Synthesis and Reactivity
The reactivity of naphthyridines with various reagents, including electrophiles and nucleophiles, as well as their role in oxidation and reduction reactions, could be explored for “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine”. This research could lead to the development of new synthetic methods or the discovery of novel reactions .
Development of Therapeutics
Given the diverse biological activities of naphthyridines, “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” could be a key intermediate in the synthesis of therapeutic agents, such as inhibitors for specific enzymes or receptors .
Formation of Metal Complexes
Naphthyridines can form complexes with metals, which can have various applications ranging from catalysis to materials science. The specific halogen and methoxy substituents on “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” might offer unique coordination properties that could be harnessed in this field .
properties
IUPAC Name |
8-bromo-7-chloro-2-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFOYBCRHMSKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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